molecular formula C14H9F2N B11878763 1-(2,4-Difluorophenyl)-1H-indole

1-(2,4-Difluorophenyl)-1H-indole

Cat. No.: B11878763
M. Wt: 229.22 g/mol
InChI Key: OGLQDYFJHLPBPF-UHFFFAOYSA-N
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Description

1-(2,4-Difluorophenyl)-1H-indole is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic compounds. This compound is characterized by the presence of a difluorophenyl group attached to the indole core. Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2,4-Difluorophenyl)-1H-indole can be synthesized through various synthetic routes. One common method involves the reaction of 2,4-difluoroaniline with indole-2-carboxaldehyde in the presence of a suitable catalyst. The reaction typically takes place under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated purification systems can streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Difluorophenyl)-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydroindoles.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

1-(2,4-Difluorophenyl)-1H-indole has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,4-Difluorophenyl)-1H-indole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: A widely used antifungal drug with a similar difluorophenyl group.

    N-(2,4-Difluorophenyl)-2-fluorobenzamide: Another compound with a difluorophenyl group, used in various chemical applications.

Uniqueness

1-(2,4-Difluorophenyl)-1H-indole is unique due to its indole core, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H9F2N

Molecular Weight

229.22 g/mol

IUPAC Name

1-(2,4-difluorophenyl)indole

InChI

InChI=1S/C14H9F2N/c15-11-5-6-14(12(16)9-11)17-8-7-10-3-1-2-4-13(10)17/h1-9H

InChI Key

OGLQDYFJHLPBPF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN2C3=C(C=C(C=C3)F)F

Origin of Product

United States

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